Higher Certified Purity vs. Tosyl and Unprotected Analogues Reduces Downstream Purification Burden
The target compound is routinely supplied at 97% purity (HPLC‑verified), whereas the closest N‑tosyl analogue (CAS 882562-39-2) and the N‑unsubstituted parent (CAS 1260433-36-0) are frequently listed at 95% or without a quantified purity specification on major vendor platforms . This 2‑percentage‑point purity advantage reduces the burden of pre‑coupling purification and minimizes the introduction of unknown impurities into multi‑step synthetic sequences.
| Evidence Dimension | Vendor‑certified purity (HPLC area%) |
|---|---|
| Target Compound Data | 97% (Leyan, batch‑independent specification) |
| Comparator Or Baseline | 1‑Tosyl‑1H‑pyrrolo[2,3‑b]pyridin‑3‑yl boronic acid: no purity specification available (Chemscene); 1H‑pyrrolo[2,3‑b]pyridin‑3‑yl boronic acid: typically 95% (multiple vendors) |
| Quantified Difference | ≥2 absolute percentage points |
| Conditions | HPLC analysis; data extracted from publicly available certificates of analysis and product pages of reputable chemical suppliers (accessed 2025‑11‑01) |
Why This Matters
For medicinal chemistry teams scaling up hits, a 2% purity difference translates to fewer side products in the subsequent coupling step, directly reducing chromatographic purification time and increasing the overall synthetic throughput.
